Smo-IN-3

Cancer Biology Medulloblastoma SMO Antagonist

Smo-IN-3, also known as compound 12a (CAS: 2376914-71-3), is a synthetic small-molecule inhibitor of the Smoothened (SMO) receptor, a critical signal transducer within the Hedgehog (Hh) signaling pathway. The compound, with the molecular formula C27H25F4N3O2 and a molecular weight of 499.50 g/mol , belongs to the anthranilamide class of SMO antagonists.

Molecular Formula C27H25F4N3O2
Molecular Weight 499.5 g/mol
Cat. No. B12396116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmo-IN-3
Molecular FormulaC27H25F4N3O2
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCN(C1CCN(CC1)C(=O)C2=CC=CC=C2NC3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)F)C(F)(F)F
InChIInChI=1S/C27H25F4N3O2/c1-33(25(35)21-12-11-18(28)17-23(21)27(29,30)31)20-13-15-34(16-14-20)26(36)22-9-5-6-10-24(22)32-19-7-3-2-4-8-19/h2-12,17,20,32H,13-16H2,1H3
InChIKeyYHMNCGDXVJEIDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Smo-IN-3 (Compound 12a) Procurement Guide for Hedgehog Pathway Research Applications


Smo-IN-3, also known as compound 12a (CAS: 2376914-71-3), is a synthetic small-molecule inhibitor of the Smoothened (SMO) receptor, a critical signal transducer within the Hedgehog (Hh) signaling pathway. The compound, with the molecular formula C27H25F4N3O2 and a molecular weight of 499.50 g/mol , belongs to the anthranilamide class of SMO antagonists [1]. It was developed as a novel SMO inhibitor using a structure-based design strategy that replaced the phthalazine core of the known inhibitor LY2940680 (taladegib) with an anthranilamide moiety, resulting in a distinct chemical scaffold [1]. This compound is intended exclusively for laboratory research applications to probe Hh pathway biology, particularly in models of Hh-driven cancers such as medulloblastoma .

Why Smo-IN-3 Cannot Be Replaced by Other SMO Antagonists for Targeted Hedgehog Research


A generic substitution of SMO antagonists is not scientifically defensible due to fundamental differences in chemical structure, binding mode, and resultant pharmacological profile. Smo-IN-3 was developed by replacing the phthalazine core of the clinical-stage SMO inhibitor taladegib (LY2940680) with an anthranilamide group via a ring-opening strategy [1]. This structural modification creates a unique pseudo-ring through an intra-molecular hydrogen bond, allowing it to mimic the binding conformation of taladegib while occupying the SMO receptor pocket with a distinct chemical architecture [1]. Consequently, key performance metrics, such as cellular anti-proliferative efficacy and the potential to engage drug-resistant SMO mutants, cannot be extrapolated from one compound to another within this class [1]. Procurement decisions based solely on shared nominal target engagement (SMO inhibition) risk selecting a compound with divergent potency, altered mutant activity, or unknown pharmacokinetic liabilities, thereby compromising experimental reproducibility and translational relevance.

Smo-IN-3 Evidence-Based Performance Differentiation for Scientific Selection


Direct Comparison: Smo-IN-3 Exhibits Superior Anti-Proliferative Potency Versus Taladegib (LY2940680) in Medulloblastoma Cells

In a direct head-to-head comparison using the human medulloblastoma Daoy cell line, Smo-IN-3 (compound 12a) demonstrated a statistically superior anti-proliferative effect relative to the clinical-stage SMO inhibitor taladegib (LY2940680). The study, published in Bioorganic & Medicinal Chemistry, was designed to evaluate a series of novel anthranilamide derivatives where Smo-IN-3 was identified as the most potent analog [1].

Cancer Biology Medulloblastoma SMO Antagonist Anti-Proliferative Activity

Structure-Activity Relationship: Smo-IN-3 is the Optimized Lead from a Series of Anthranilamide Analogs

Smo-IN-3 (compound 12a) is not an isolated discovery but represents the most optimized compound from a systematic SAR campaign evaluating a series of anthranilamide derivatives. It was designed based on the scaffold of taladegib (LY2940680), but with the phthalazine core replaced by an anthranilamide group. This modification was made via a ring-opening strategy, which created a pseudo-ring structure through an intra-molecular hydrogen bond. Molecular docking studies suggest this allows Smo-IN-3 to effectively mimic the binding conformation of taladegib while offering a novel chemical space for interaction with the SMO receptor [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery Hedgehog Pathway

Mechanistic Selectivity: Smo-IN-3 Demonstrates Targeted Engagement of the Hedgehog Pathway

The primary mechanism of action for Smo-IN-3 is the potent and selective inhibition of the Hedgehog (Hh) signaling pathway, as evidenced by its low nanomolar IC50 in a functional dual luciferase reporter gene assay [1]. While no direct comparative selectivity panel data is available for this compound, its design as a direct SMO antagonist [1] implies a targeted mechanism of action.

Signal Transduction Target Engagement Reporter Gene Assay SMO Receptor

High Chemical Purity and Procurement Specification for Reproducible Research

Reproducible research outcomes are contingent upon the use of highly pure chemical probes. Commercially available Smo-IN-3 is supplied with a guaranteed purity of ≥98% , a standard specification for research-grade small molecule inhibitors. This high level of purity minimizes the risk of off-target effects or confounding biological activity stemming from unknown impurities or degradation products. Additionally, the compound's solubility and stability characteristics (e.g., LogP = 6.2 ) provide researchers with critical information for formulating stock solutions and designing experiments with consistent compound exposure.

Chemical Purity Quality Control Reproducibility Reagent Specification

Smo-IN-3 Validated Research Applications Based on Quantitative Performance Data


Medulloblastoma Research: Validating Hh Pathway Dependency and Drug Response

Given its demonstrated superior anti-proliferative activity against Daoy human medulloblastoma cells compared to taladegib (IC50 = 0.48 μM vs. 0.79 μM, respectively) [1], Smo-IN-3 is ideally suited for in vitro studies investigating Hh pathway addiction in medulloblastoma. Researchers can employ this compound to establish dose-response relationships, compare efficacy against other standard-of-care or experimental therapies, and study the mechanisms of acquired resistance in SMO-dependent cancer models. Its higher potency allows for a more nuanced assessment of pathway inhibition at lower, potentially less cytotoxic, concentrations, which is crucial for identifying therapeutic windows.

Chemical Biology: Probing SMO-Dependent vs. SMO-Independent Hh Signaling

Smo-IN-3's potent inhibition of the Hh pathway (IC50 = 34.09 nM in a reporter gene assay) [1] makes it an excellent chemical probe for dissecting the complexities of Hh signal transduction. It can be used to definitively confirm whether a biological process (e.g., cell differentiation, migration, or gene expression) is strictly dependent on canonical, SMO-mediated Hh signaling. By comparing the effects of Smo-IN-3 with those of downstream pathway inhibitors (e.g., GLI antagonists), researchers can map the hierarchical organization of the pathway and identify potential non-canonical or SMO-independent Hh signaling events in their specific cellular context.

Medicinal Chemistry: SAR and Scaffold-Hopping Studies for Next-Generation SMO Antagonists

As the optimized lead compound from a defined series of anthranilamide derivatives [1], Smo-IN-3 serves as a valuable benchmark and starting point for further medicinal chemistry efforts. Its novel anthranilamide-based scaffold, distinct from the phthalazine core of taladegib [1], provides a new chemical template for designing analogs with potentially improved properties, such as enhanced metabolic stability or the ability to overcome common drug-resistant SMO mutations (e.g., D473H). Researchers can use Smo-IN-3 as a reference standard in new assays to evaluate the relative potency and efficacy of their own novel SMO-targeting molecules.

Assay Development: Establishing a Positive Control for Hh Pathway Inhibition Assays

The well-characterized and potent activity of Smo-IN-3 in a luciferase-based Hh reporter assay (IC50 = 34.09 nM) [1] positions it as a robust and reliable positive control. Laboratories developing new Hh pathway screening assays, whether cell-based or biochemical, can incorporate Smo-IN-3 to validate assay sensitivity, assess signal-to-noise ratios, and ensure batch-to-batch consistency. Its high potency provides a strong, clear signal of pathway inhibition, which is essential for calibrating high-throughput screening (HTS) campaigns and troubleshooting assay performance issues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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